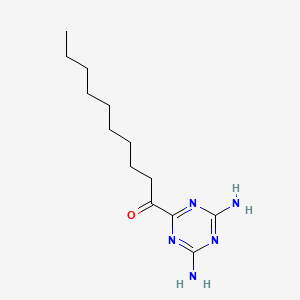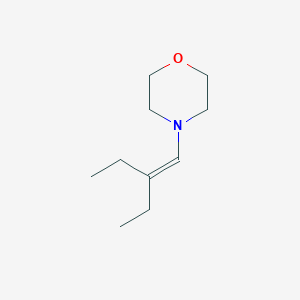
4-(2-Ethyl-1-butenyl)-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-1-butenyl)-morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the formula O(CH2CH2)2NH
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1-butenyl)-morpholine typically involves the reaction of morpholine with 2-ethyl-1-butenyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{2-Ethyl-1-butenyl halide} \rightarrow \text{this compound} + \text{Halide ion} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography can be used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethyl-1-butenyl)-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the butenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides
Reduction: Reduced morpholine derivatives
Substitution: Substituted morpholine derivatives
Aplicaciones Científicas De Investigación
4-(2-Ethyl-1-butenyl)-morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-1-butenyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring allows for hydrogen bonding and electrostatic interactions with target molecules, while the 2-ethyl-1-butenyl group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, lacking the 2-ethyl-1-butenyl group.
4-(2-Methyl-1-butenyl)-morpholine: A similar compound with a methyl group instead of an ethyl group.
4-(2-Ethyl-1-butenyl)-piperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2-Ethyl-1-butenyl)-morpholine is unique due to the presence of both the morpholine ring and the 2-ethyl-1-butenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The morpholine ring provides a versatile scaffold for chemical modifications, while the 2-ethyl-1-butenyl group enhances its lipophilicity and potential biological activity.
Propiedades
Número CAS |
28478-26-4 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
4-(2-ethylbut-1-enyl)morpholine |
InChI |
InChI=1S/C10H19NO/c1-3-10(4-2)9-11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
Clave InChI |
XAAWNHUYVLXFRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CN1CCOCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
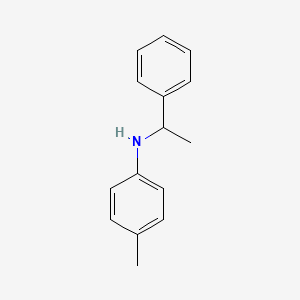
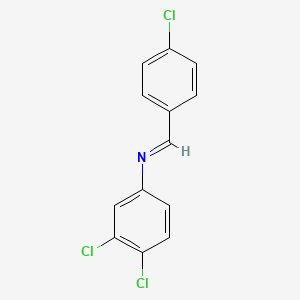
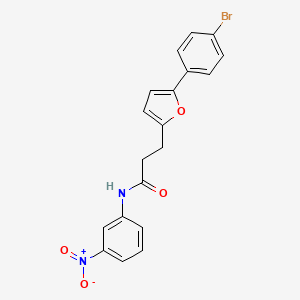

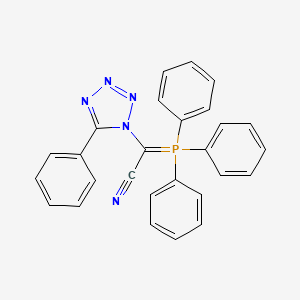
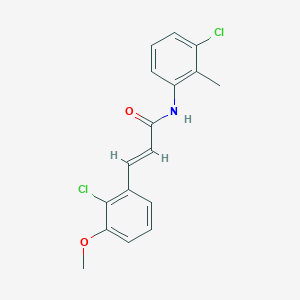
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
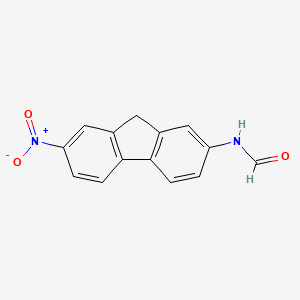
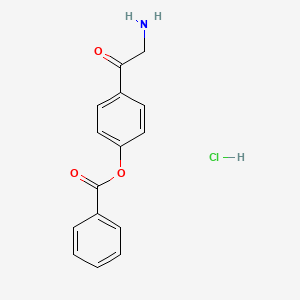
amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

